(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a diethoxyphosphoryl group, and two fluorine atoms. Its stereochemistry is defined by the (1R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoro-1-pyridin-4-ylethanol with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing waste and cost. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atoms make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in catalysis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological molecules, influencing enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-3-ylethanol: Similar structure but with a different position of the pyridine ring.
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-5-ylethanol: Another positional isomer with different reactivity.
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-6-ylethanol: Positional isomer with unique properties.
Uniqueness
What sets (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol apart is its specific configuration and the position of the functional groups
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2NO4P/c1-3-17-19(16,18-4-2)11(12,13)10(15)9-5-7-14-8-6-9/h5-8,10,15H,3-4H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOAYKFVFRIVJS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=NC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=NC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.